molecular formula C33H50N4OS2 B1628051 Chloride ionophore IV CAS No. 187404-67-7

Chloride ionophore IV

Cat. No.: B1628051
CAS No.: 187404-67-7
M. Wt: 582.9 g/mol
InChI Key: GYGZJHGSLBVTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloride Ionophore IV, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a neutral, hydrogen-bonding receptor optimized for chloride ion (Cl⁻) detection. Its structure features a preorganized xanthene spacer with bis-thiourea groups, enabling multitopic hydrogen bonding with Cl⁻ ions for high specificity and affinity . With a molecular weight of 404.42 g/mol, it is smaller than traditional bulky ionophores (~582.91 g/mol), allowing rapid diffusion to electrode surfaces via Fickian kinetics .

Key properties include:

  • Stoichiometric binding: A 3:1 ratio with crosslinker DSP (dithiobis(succinimidyl propionate)) ensures sufficient binding sites for Cl⁻ .
  • Applications: Widely used in sweat chloride sensors (e.g., cystic fibrosis diagnosis) due to its compatibility with non-faradaic electrochemical impedance spectroscopy (EIS) and chronoamperometry .

Properties

IUPAC Name

1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGZJHGSLBVTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585028
Record name N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187404-67-7
Record name N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Optimization

Core Reaction Mechanism

The compound is synthesized via a thiourea-forming reaction between 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene and butyl isothiocyanate. The reaction proceeds through nucleophilic addition of the amine groups to the isothiocyanate, forming thiourea linkages.

Reaction Equation :
$$
\text{C}{23}\text{H}{34}\text{N}2 + 2 \, \text{C}5\text{H}9\text{NCS} \rightarrow \text{C}{33}\text{H}{50}\text{N}4\text{OS}_2 + 2 \, \text{Byproducts}
$$

Laboratory-Scale Synthesis

Standard Protocol
  • Reactants :
    • 4,5-Diamino-2,7-di-tert-butyl-9,9-dimethylxanthene (1.0 equiv)
    • Butyl isothiocyanate (2.2 equiv)
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Conditions :
    • Nitrogen atmosphere, room temperature, 12–24 hours stirring
    • Progress monitored via thin-layer chromatography (TLC)
Yield Optimization
Parameter Optimal Range Impact on Yield
Molar Ratio (Amine:Isothiocyanate) 1:2.2 Prevents incomplete substitution
Solvent Polarity Low (e.g., dichloromethane) Minimizes side reactions
Reaction Time 18–24 hours Ensures >95% conversion

Industrial Production Strategies

Scalable Synthesis

Industrial processes leverage continuous flow reactors to enhance reproducibility and yield. Key modifications include:

  • Temperature Control : Maintained at 25–30°C via jacketed reactors.
  • In-line Purification : Integration of scavenger resins to remove excess isothiocyanate.

Economic and Environmental Considerations

Factor Laboratory Scale Industrial Scale
Solvent Consumption 500 mL/mmol 50 mL/mmol
Energy Use (kWh/kg) 120 30
Waste Generation 40% 10%

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh)
  • Eluent : Ethyl acetate/hexane (3:7 v/v)
  • Recovery Rate : 70–85%

Analytical Validation

Technique Critical Parameters Expected Outcomes
HPLC C18 column, 254 nm detection Single peak (RT = 12.3 min)
$$^1$$H NMR CDCl₃, 400 MHz δ 1.3 (t-Bu), 10.2 (thiourea -NH)
Elemental Analysis C, H, N, S quantification ≤0.3% deviation from theoretical

Quality Control in Industrial Settings

Batch Consistency

  • Acceptance Criteria :
    • Purity ≥98% (HPLC)
    • Residual solvent ≤50 ppm (GC-MS)

Stability Profiling

Storage Condition Degradation Over 12 Months
-20°C (desiccated) <0.5%
25°C (ambient) 5–8%

Comparative Analysis of Synthetic Approaches

Solvent Selection Impact

Solvent Reaction Time (h) Yield (%) Purity (%)
Dichloromethane 18 92 98
THF 24 88 97
Acetonitrile 36 75 95

Catalytic Additives

  • Triethylamine (1 mol%) : Accelerates reaction by 30% but reduces yield to 85% due to side reactions.
  • Molecular Sieves (4Å) : No significant effect on kinetics or yield.

Challenges and Mitigation Strategies

Common Synthesis Issues

  • Incomplete Conversion : Add excess isothiocyanate (2.5 equiv) and extend reaction time.
  • Byproduct Formation : Use high-purity reactants and degassed solvents.

Scalability Limitations

  • Mixing Efficiency : Employ static mixers in flow reactors to ensure homogeneity.
  • Exothermicity : Gradual reagent addition to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

Chloride ionophore IV primarily undergoes complexation reactions with chloride ions. It forms a stable complex with chloride ions, which is the basis for its use in ion-selective electrodes. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The primary reagent involved in the reactions of this compound is chloride ion itself. The complexation reaction occurs in the presence of a suitable solvent, such as water or an organic solvent, and at ambient temperature. The reaction is highly selective for chloride ions, and the presence of other ions does not significantly interfere with the complexation process.

Major Products Formed

The major product formed from the reaction of this compound with chloride ions is the chloride ionophore-chloride ion complex. This complex is stable and can be detected using ion-selective electrodes, providing a quantitative measure of chloride ion concentration in a sample.

Scientific Research Applications

2.1. Nanosensors for Chloride Detection

One of the most significant applications of CHIV is in the development of optical nanosensors for in vivo physiological chloride detection. These sensors are crucial for monitoring chloride dynamics in biological systems, particularly in conditions like cystic fibrosis.

  • Case Study: Cystic Fibrosis Monitoring
    • Researchers developed optode-based nanosensors utilizing CHIV to monitor chloride levels in the interstitial fluid of cystic fibrosis mouse models. The sensors demonstrated high selectivity for chloride ions and were able to provide real-time data on chloride fluctuations post-treatment with phosphodiesterase inhibitors .
ParameterValue
Detection Limit6.5×106M6.5\times 10^{-6}M
SelectivityHigh (minimal interference)
Stability< 5 mM shift over 8 days

2.2. Electrochemical Sensors

CHIV has also been employed in electrochemical biosensors for detecting chloride levels in sweat, which is particularly relevant for diagnosing cystic fibrosis.

  • Case Study: Sweat Chloride Sensor
    • A passive ultra-low volume sweat chloride sensor was developed using CHIV, which allowed for efficient capture of sweat chloride ions through hydrogen bonding interactions. This sensor demonstrated high specificity and rapid response times .
Sensor TypeFeature
Passive Ultra-Low VolumeYes
SpecificityHigh (multitopic hydrogen bonding)
ApplicationCystic fibrosis diagnosis

2.3. Ion-Selective Microelectrodes

CHIV has been integrated into ion-selective microelectrodes (ISM) to measure intracellular chloride activity accurately.

  • Case Study: Intracellular Measurement
    • An ISM using CHIV displayed excellent selectivity for chloride over other anions, allowing researchers to study intracellular chloride dynamics without interference from bicarbonate or other common biological anions .

| Measurement Range | 1mM100mM1mM-100mM |
| Settling Time | 3 seconds |
| Interference | Insensitive to bicarbonate |

Challenges and Considerations

While CHIV exhibits promising applications, there are challenges associated with its use:

  • Selectivity Issues : Although CHIV shows good selectivity for chloride ions, potential interference from other anions can affect measurement accuracy at lower concentrations .
  • Stability Concerns : The stability of sensors using CHIV can vary depending on environmental conditions, necessitating careful calibration .

Mechanism of Action

Chloride ionophore IV exerts its effects by forming a stable complex with chloride ions. The ionophore has a high affinity for chloride ions, which allows it to selectively bind and transport these ions across cell membranes. The complexation process involves the formation of hydrogen bonds and van der Waals interactions between the ionophore and the chloride ion. This mechanism is the basis for the use of this compound in ion-selective electrodes and other analytical devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloride Ionophore I and III

  • Structure and Charge: Chloride Ionophore I (TDMACl: tridodecylmethylammonium chloride) is a charged quaternary ammonium salt, relying on ionic interactions for Cl⁻ binding . Chloride Ionophore III (structure unspecified in evidence) is likely another charged ionophore, as it is grouped with TDMACl in solid-contact ion-selective electrodes (SC-ISEs) . Chloride Ionophore IV’s neutral bis-thiourea design avoids charge-related limitations (e.g., ion-pairing interference), enhancing selectivity in complex matrices like sweat .
  • Selectivity: Ionophore Selectivity (log $ K_{Cl⁻,j}^{pot} $) Notable Competitors Chloride IV >2 orders vs. SCN⁻, ClO₄⁻ TDMACl, Ionophore I TDMACl Moderate selectivity SCN⁻, NO₃⁻ Chloride IV’s hydrogen-bonding mechanism confers superior selectivity over hydrophobic anions (SCN⁻, ClO₄⁻) compared to TDMACl .

Mercury-Based Ionophores (e.g., [14]Mercuracarborand-3)

  • Mechanism : Mercury-carborand clusters form strong Lewis acid-base interactions with Cl⁻ .

Calcium and Lead Ionophores (e.g., Calcium Ionophore IV)

  • Target Specificity: Calcium Ionophore IV (ETH 5234) binds Ca²⁺ via ionophoric cavities, irrelevant for Cl⁻ sensing .
  • Structural Contrast: Chloride IV’s hydrogen-bonding thiourea groups are distinct from porphyrin or carboxylic acid-based Ca²⁺ ionophores .

Squaramide-Based Anion Transporters

  • Efficiency: Squaramides (e.g., Compound 1 in ) exhibit moderate Cl⁻/NO₃⁻ selectivity but require synthetic optimization for sensor integration .
  • Advantage of Chloride IV : Preorganized xanthene backbone ensures consistent Cl⁻ binding without synthetic variability .

Sensitivity and Dynamic Range

  • Chloride IV : Achieves a 10–100 mM dynamic range in sweat sensors, covering clinical thresholds for cystic fibrosis (<30 mM in infants; <40 mM in adults) .
  • TDMACl: Limited to narrower ranges (e.g., 1–50 mM) due to interference from lipophilic anions .

Response Time

  • Chloride IV : Optimized incubation time of 2 hours for DSP crosslinking, enabling rapid Cl⁻ capture in 30-minute assays .
  • Ionophore I: Requires longer equilibration times (>4 hours) in PVC-based membranes .

Biological Activity

Chloride ionophore IV (Cl-Ionophore IV) is a synthetic compound that facilitates the transport of chloride ions across cell membranes. Its biological activity has garnered attention in various fields, particularly in pharmacology and biochemistry. This article delves into the biological mechanisms, therapeutic applications, and experimental findings related to Cl-Ionophore IV.

Chloride ionophores, including Cl-Ionophore IV, operate by forming complexes with chloride ions, allowing these ions to traverse lipid membranes more easily than they would through passive diffusion. This mechanism is crucial for maintaining cellular ion homeostasis and influencing physiological processes such as cell signaling and volume regulation.

Key Features:

  • Ion Transport : Cl-Ionophore IV exhibits selective permeability for chloride ions, which is essential for various cellular functions.
  • Hydrogen Bonding : The structure of Cl-Ionophore IV includes multiple hydrogen bond donor sites that enhance its interaction with chloride ions, facilitating efficient transport across membranes .

Biological Activity and Therapeutic Applications

Chloride ionophores have been investigated for their potential therapeutic applications, particularly in treating conditions such as cystic fibrosis and cancer. The following sections summarize significant research findings.

Cystic Fibrosis

In cystic fibrosis models, Cl-Ionophore IV has been shown to improve chloride transport, which is often impaired due to mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.

  • Study Findings : A study demonstrated that Cl-Ionophore IV could effectively restore chloride levels in interstitial fluid, providing insights into its potential for personalized medicine approaches in cystic fibrosis treatment .

Anticancer Activity

Recent research has highlighted the anticancer properties of Cl-Ionophore IV. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving ion transport disruption.

  • Case Study : In experiments with HeLa and PC3 cancer cells, Cl-Ionophore IV exhibited low IC50 values (4.35 μM and 6.00 μM respectively), indicating potent anticancer activity .
Cell LineIC50 Value (μM)Mechanism
HeLa4.35Apoptosis induction
PC36.00Apoptosis induction

Experimental Data on Ion Transport

Research has quantitatively assessed the ion transport capabilities of Cl-Ionophore IV through various assays. For instance:

  • Chloride Efflux Assay : Experiments showed that Cl-Ionophore IV significantly enhanced chloride efflux when combined with other agents, indicating a cooperative mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the optimal membrane composition parameters for constructing chloride-selective electrodes using Chloride Ionophore IV?

this compound (Bisthiourea-1) requires specific membrane components to achieve optimal ion selectivity. A validated composition includes:

  • 2.40 wt% this compound (acts as the primary ion carrier)
  • 60.70 wt% Bis(1-butylpentyl)adipate (plasticizer to enhance membrane flexibility)
  • 36.40 wt% Poly(vinyl chloride) (PVC matrix for structural stability) .
    This formulation ensures a detection limit of 6.5×1066.5 \times 10^{-6} M for chloride ions. Researchers should validate membrane homogeneity using techniques like scanning electron microscopy (SEM) and confirm selectivity via the separate solution method (SSM) against interfering anions (e.g., NO3\text{NO}_3^-, SO42\text{SO}_4^{2-}) .

Q. How should this compound be stored and handled to maintain stability in experimental setups?

this compound is hygroscopic and sensitive to thermal degradation. Store at -20°C in airtight, light-protected containers. Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption. For solubility, dissolve in tetrahydrofuran (THF) or dichloromethane (DCM) at concentrations ≤10 mM. Avoid aqueous solutions unless explicitly required for vesicle-based transport assays .

Advanced Research Questions

Q. How can researchers address inconsistent chloride transport data in vesicle-based assays using this compound?

Inconsistent results often arise from variations in vesicle preparation or ionophore incorporation. To mitigate this:

  • Standardize vesicle size : Use extrusion through polycarbonate membranes (e.g., 100 nm pores).
  • Calibrate ionophore activity : Pre-treat vesicles with ionophores like tributyltin chloride (TBTC) to clamp intracellular chloride levels before measurements .
  • Normalize data : Express chloride release as a fraction of total lysate chloride (e.g., post-Triton X-100 treatment) to account for batch-to-batch variability .

Q. What experimental strategies improve selectivity of this compound in complex biological matrices (e.g., serum, cerebrospinal fluid)?

Biological matrices contain competing anions and proteins that can bind the ionophore. Strategies include:

  • Additive screening : Incorporate lipophilic anions (e.g., tetrakis[4-chlorophenyl]borate) to reduce interference from hydrophobic anions.
  • Matrix-matched calibration : Prepare calibration curves in simulated biological fluids (e.g., artificial cerebrospinal fluid) to account for ionic strength effects .
  • Dynamic response validation : Use two-photon imaging or FRET-based sensors (e.g., SuperClomeleon) to cross-validate electrode data in real-time .

Q. How can researchers reconcile discrepancies in reported binding affinities of this compound across studies?

Discrepancies may arise from differences in solvent systems or measurement techniques. To ensure reproducibility:

  • Standardize solvent polarity : Use a fixed ratio of plasticizer-to-PVC (e.g., 2:1 w/w) to maintain consistent dielectric environments.
  • Validate binding stoichiometry : Employ isothermal titration calorimetry (ITC) to confirm the 1:1 chloride-ionophore complexation reported in structural studies .
  • Cross-reference methodologies : Compare results from potentiometry, fluorescence quenching, and patch-clamp electrophysiology to identify systematic errors .

Q. What are the implications of this compound’s modulation of GABAA_AA​ receptors in neuropharmacology studies?

this compound interacts with GABAA_A receptors, altering chloride flux and neuronal excitability. For mechanistic studies:

  • Dose optimization : Use sub-micromolar concentrations (≤1 µM) to avoid off-target effects on other ion channels.
  • Pair with allosteric modulators : Co-apply compounds like pregnane steroids to dissect contributions of receptor subtypes to observed electrophysiological responses .
  • Control for cell type variability : Validate findings across primary neuronal cultures and transfected HEK293 models to isolate receptor-specific effects .

Methodological Best Practices

Q. How should researchers design experiments to validate the purity of synthesized this compound?

  • Chromatographic analysis : Use HPLC with a C18 column and UV detection at 254 nm. A single peak with retention time matching the reference standard confirms purity.
  • Elemental analysis : Verify molecular composition (e.g., C33H50N4OS2\text{C}_{33}\text{H}_{50}\text{N}_4\text{OS}_2) with ≤0.3% deviation in C/H/N/S ratios .
  • NMR spectroscopy : Assign peaks for thiourea protons (~10-12 ppm) and tert-butyl groups (~1.3 ppm) to confirm structural integrity .

Q. What steps are critical for replicating ion-selective electrode performance across laboratories?

  • Document membrane curing : Specify drying time (≥48 hrs) and humidity conditions (<30% RH).
  • Report preconditioning protocols : Soak electrodes in 0.1 M KCl for 24 hrs before use to stabilize the membrane surface.
  • Share raw data : Provide potential vs. log[Cl^-] plots and selectivity coefficients (logKCl,Jpot\log K_{\text{Cl}^-,\text{J}^-}^{\text{pot}}) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloride ionophore IV
Reactant of Route 2
Chloride ionophore IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.